molecular formula C7H5ClN2O2 B3265664 6-chloro-1H-benzimidazole-4,7-diol CAS No. 408314-49-8

6-chloro-1H-benzimidazole-4,7-diol

Cat. No. B3265664
CAS RN: 408314-49-8
M. Wt: 184.58 g/mol
InChI Key: QZHGTNUEJJZPEB-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzimidazole-4,7-diol is a nitrogenous heterocyclic compound with a benzimidazole scaffold. It consists of a benzene ring fused with a five-membered imidazole ring. Benzimidazole derivatives, including this compound, have garnered significant interest among medicinal chemists due to their association with various biological activities. These molecules are often considered a “privileged structure” in heterocyclic chemistry because of their diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of 6-chloro-1H-benzimidazole-4,7-diol consists of a benzene ring fused with an imidazole ring. The chlorine atom at position 6 imparts specific properties to the compound. To visualize the structure, refer to the chemical formula: C₇H₄ClN₂O₂ .


Chemical Reactions Analysis

The compound’s reactivity and chemical behavior depend on its functional groups and substituents. Researchers have investigated its reactions with various reagents, exploring its potential as a precursor for more complex derivatives. These reactions may involve nucleophilic substitutions, cyclizations, or modifications of the benzimidazole core. Specific examples and reaction mechanisms can be found in relevant literature .

Mechanism of Action

The precise mechanism of action for 6-chloro-1H-benzimidazole-4,7-diol may vary based on its specific pharmacological activity. Benzimidazole derivatives exhibit a broad spectrum of properties, ranging from antibacterial effects to potential therapeutic applications against severe diseases. Understanding the compound’s interactions with biological targets, such as enzymes or receptors, requires further investigation. Researchers often explore binding studies, molecular docking, and in vitro assays to elucidate mechanisms .

properties

IUPAC Name

6-chloro-1H-benzimidazole-4,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-3-1-4(11)5-6(7(3)12)10-2-9-5/h1-2,11-12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHGTNUEJJZPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)O)NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21819727

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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